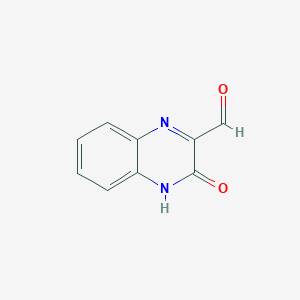

3-Hydroxyquinoxaline-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

3-oxo-4H-quinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5H,(H,11,13) |

InChI Key |

OAFKMALNLWUEHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxyquinoxaline-2-carbaldehyde synthesis from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 3-Hydroxyquinoxaline-2-carbaldehyde from o-Phenylenediamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of a wide array of therapeutic agents. Within this esteemed class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic aldehyde—provides a versatile platform for the construction of more complex molecular architectures, including potent kinase inhibitors, antimicrobial agents, and novel anticancer therapies. This guide offers a comprehensive, field-proven methodology for the synthesis of this critical building block, grounded in established chemical principles and optimized for reproducibility and yield.

Core Synthesis Pathway: The Condensation of o-Phenylenediamine

The most direct and widely employed route to this compound involves the condensation of o-phenylenediamine with a suitable three-carbon electrophilic synthon. Among the various reagents capable of achieving this transformation, mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid) stands out for its efficiency and reliability. The reaction proceeds through a cascade of nucleophilic attack, cyclization, and subsequent elimination and tautomerization steps to furnish the desired quinoxaline core.

Reaction Mechanism: A Step-by-Step Elucidation

The reaction between o-phenylenediamine and mucobromic acid is a classic example of heterocyclic synthesis. The mechanism can be dissected into the following key stages:

-

Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the most electrophilic carbonyl carbon of mucobromic acid.

-

Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a six-membered dihydropyrazine ring.

-

Dehydration and Elimination: The resulting intermediate readily dehydrates and eliminates the two bromine atoms to form the aromatic quinoxaline ring system.

-

Tautomerization: The final product, this compound, exists in equilibrium with its keto tautomer, 3-oxo-3,4-dihydroquinoxaline-2-carbaldehyde. Under most conditions, the hydroxy tautomer is favored.

This established mechanism underscores the elegance and efficiency of this synthetic route, providing a high-yield pathway to a functionally rich building block.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure has been optimized for both yield and purity.

Materials and Reagents

-

o-Phenylenediamine

-

Mucobromic acid

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol (100 mL).

-

Reagent Addition: To this stirring solution, add a solution of mucobromic acid (1.0 eq) dissolved in absolute ethanol (50 mL) dropwise over 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will begin to precipitate out of the solution. Further cooling in an ice bath for 30 minutes will maximize precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of aromatic and aldehyde protons.

-

¹³C NMR: To identify the carbons of the quinoxaline core and the aldehyde group.

-

IR Spectroscopy: To detect the characteristic stretching frequencies of the hydroxyl and carbonyl groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Quantitative Data Summary

| Parameter | Value |

| o-Phenylenediamine | 1.0 eq |

| Mucobromic Acid | 1.0 eq |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound from o-phenylenediamine and mucobromic acid is a robust and high-yielding reaction that provides access to a key intermediate in drug discovery. The protocol detailed herein is designed to be both reproducible and scalable, offering a solid foundation for further synthetic elaborations. As with any chemical synthesis, careful attention to reaction conditions and purification techniques is paramount to achieving high purity and yield. The versatility of the resulting product opens up a vast chemical space for the development of novel therapeutic agents, making this a valuable addition to the synthetic chemist's toolkit.

References

-

Title: A Facile One-Pot Synthesis of Novel Quinoxaline Derivatives and Their Evaluation as Potential Antimicrobial Agents. Source: Molecules. URL: [Link]

-

Title: Synthesis and biological evaluation of new quinoxaline derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Quinoxaline derivatives: a patent review (2010 – 2020). Source: Expert Opinion on Therapeutic Patents. URL: [Link]

Tautomerism of 3-Hydroxyquinoxaline-2-carbaldehyde in solution

An In-Depth Technical Guide to the Tautomerism of 3-Hydroxyquinoxaline-2-carbaldehyde in Solution

Abstract

This technical guide provides a comprehensive examination of the tautomeric behavior of this compound in solution. Quinoxaline derivatives are of significant interest in medicinal chemistry, and understanding their tautomeric equilibria is crucial for drug design and development, as different tautomers can exhibit varied biological activities and physicochemical properties. This document delves into the theoretical underpinnings of the tautomeric forms of this compound, the factors influencing their equilibrium, and detailed protocols for their experimental and computational investigation. While specific experimental data for this compound is not extensively documented, this guide offers a robust framework for its study, drawing on data from closely related quinoxaline structures. The methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to elucidate the tautomeric landscape of this and similar heterocyclic systems.

Introduction: The Significance of Tautomerism in Quinoxaline Scaffolds

Quinoxaline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile. This compound is a versatile synthetic intermediate used in the preparation of more complex molecules, such as Schiff bases and chalcones.[3][4]

A critical aspect of the chemistry of many heterocyclic compounds is tautomerism, a form of structural isomerism where isomers, known as tautomers, are readily interconvertible.[5] This interconversion typically involves the migration of a proton.[5] The position of the tautomeric equilibrium can be profoundly influenced by the surrounding environment, particularly the solvent.[6] Different tautomers of a single compound can possess distinct electronic and steric properties, leading to differences in their reactivity, lipophilicity, and ability to interact with biological targets.[3] A thorough understanding of the predominant tautomeric forms in a given environment is therefore essential for rational drug design.

This guide focuses on the tautomeric equilibrium of this compound, a molecule that can exist in at least two major tautomeric forms. We will explore the theoretical basis for this tautomerism and provide detailed, field-proven methodologies for its investigation in solution using spectroscopic and computational techniques.

The Tautomeric Landscape of this compound

The structure of this compound allows for the existence of two primary prototropic tautomers: the 3-hydroxy-2-carbaldehyde form (an enol-imine tautomer) and the 3-oxo-2-carbaldehyde form (a keto-amine tautomer). The equilibrium between these two forms is a dynamic process influenced by several factors.

-

3-Hydroxy-2-carbaldehyde (Enol-imine form): This tautomer features a hydroxyl group at the 3-position and a carbaldehyde group at the 2-position. The aromaticity of the quinoxaline ring system is fully maintained in this form.

-

3-Oxo-2-carbaldehyde (Keto-amine form): In this tautomer, the proton from the hydroxyl group has migrated to the nitrogen at the 4-position, resulting in a quinoxalin-2(1H)-one structure. This form contains an amide-like functionality within the heterocyclic ring.

The equilibrium between these tautomers is governed by their relative stabilities, which are in turn affected by:

-

Solvent Polarity: Polar solvents are known to stabilize more polar tautomers.[7] In the case of similar quinoxaline systems, the keto-amine form is often more polar and thus favored in polar solvents like DMSO and water.[8]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both the proton-donating and proton-accepting groups of the tautomers, shifting the equilibrium. Protic solvents may disrupt intramolecular hydrogen bonds that could stabilize the enol-imine form.[1]

-

pH: The acidity or basicity of the solution can significantly impact the tautomeric equilibrium by favoring the protonation or deprotonation of different sites on the molecule.[9]

-

Intramolecular Hydrogen Bonding: The enol-imine form can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the aldehyde group, or the nitrogen at the 4-position.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is a crucial first step for its study. A common and effective method involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound. The following protocol is adapted from established procedures for the synthesis of quinoxaline derivatives.[2]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add an equimolar amount of a 1,2-dicarbonyl precursor to the carbaldehyde, such as 2,3-dihydroxy-2-propenal or a protected equivalent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Caption: Workflow for the experimental investigation of tautomerism.

Quantitative Analysis and Data Presentation

Table 1: Expected UV-Vis Absorption Maxima (λ_max) in Different Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Expected λ_max (nm) |

| Hexane | Non-polar | Enol-imine | ~340-360 |

| Chloroform | Moderately Polar | Mixture | Multiple bands expected |

| Acetonitrile | Polar aprotic | Keto-amine | ~380-420 |

| Methanol | Polar protic | Keto-amine | ~390-430 |

| DMSO | Highly Polar | Keto-amine | ~400-440 |

Note: These are hypothetical values based on trends observed for similar heterocyclic systems. The keto-amine form is generally expected to have a longer wavelength absorption due to its extended conjugation.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (δ, ppm)

| Solvent | Tautomer | H (aldehyde) | N-H / O-H | C-2 | C-3 | C (aldehyde) |

| CDCl₃ | Enol-imine | ~9.8 | ~12.5 (OH) | ~145 | ~155 | ~190 |

| Keto-amine | ~10.2 | ~11.0 (NH) | ~140 | ~160 | ~192 | |

| DMSO-d₆ | Enol-imine | ~9.9 | ~13.0 (OH) | ~146 | ~156 | ~191 |

| Keto-amine | ~10.5 | ~11.5 (NH) | ~141 | ~161 | ~193 |

Note: These are representative, hypothetical chemical shifts. Actual values will need to be determined experimentally. The keto-amine form is expected to be more prevalent in DMSO.

The equilibrium constant, K_T, can be calculated from the integrated areas of the ¹H NMR signals:

K_T = [Enol-imine] / [Keto-amine] = (Integral of Enol-imine signal) / (Integral of Keto-amine signal)

Computational Chemistry as a Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and their spectroscopic properties. These calculations can provide insights that complement experimental findings.

Computational Protocol

-

Structure Optimization: Build the 3D structures of both the enol-imine and keto-amine tautomers. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory would be B3LYP with a 6-311++G(d,p) basis set.

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

-

NMR and UV-Vis Prediction: Use the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts and the UV-Vis absorption spectra for each tautomer. These predicted spectra can be compared with experimental data to aid in signal assignment.

Sources

- 1. rsc.org [rsc.org]

- 2. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. arabjchem.org [arabjchem.org]

- 4. ijese.org [ijese.org]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Spectroscopic Characterization of 3-Hydroxyquinoxaline-2-carbaldehyde: A Technical Guide

Topic: Spectroscopic Characterization of 3-Hydroxyquinoxaline-2-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 49568-65-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for Schiff base ligands, hydrazones, and bioactive metal complexes. Despite its nomenclature, the molecule exhibits complex prototropic tautomerism that fundamentally alters its spectroscopic signature.

This guide provides a rigorous analysis of the molecule's structural dynamics and spectroscopic profile. It moves beyond basic peak assignment to explain the causality of spectral features, particularly the dominance of the amide (lactam) tautomer over the iminol (lactim) form in polar media.

Molecular Architecture & Tautomeric Equilibrium

The characterization of this molecule is often plagued by misinterpretation of the "hydroxy" vs. "oxo" forms. In the solid state and polar aprotic solvents (e.g., DMSO), the equilibrium strongly favors the quinoxalin-2(1H)-one tautomer.

Tautomeric Dynamics

The proton on the oxygen (C3-OH) migrates to the ring nitrogen (N1-H), creating a carbonyl at C3. This results in a structure that is effectively 3-formylquinoxalin-2(1H)-one . This distinction is vital for interpreting IR and NMR data, as the "hydroxyl" stretch is often absent or heavily broadened, replaced by a secondary amide signature.

Figure 1: Prototropic tautomerism favoring the amide form, which dictates the spectroscopic strategy.

Experimental Protocols: Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of the 3-methyl precursor. The standard synthesis involves the Selenium Dioxide (SeO₂) oxidation of 3-methylquinoxalin-2(1H)-one.

Protocol 1: Synthesis & Purification

-

Starting Material: 3-methylquinoxalin-2(1H)-one (prepared from o-phenylenediamine + ethyl pyruvate).

-

Oxidation: Reflux starting material (10 mmol) with SeO₂ (11 mmol) in dioxane/water (9:1) for 4 hours.

-

Workup: Filter hot to remove black Selenium metal. Cool filtrate to precipitate the aldehyde.

-

Purification (Critical): Recrystallize from Ethanol/DMF (1:1).

-

Quality Control: TLC (Ethyl Acetate:Hexane 1:1). The aldehyde is more polar than the methyl precursor.

-

Protocol 2: Spectroscopic Sample Prep

-

NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6 . CDCl₃ is often insufficient due to poor solubility of the amide tautomer.

-

IR: Prepare a KBr pellet (1-2% w/w) to minimize moisture interference, or use ATR (Attenuated Total Reflectance) with high pressure to ensure contact.

-

UV-Vis: Prepare a stock solution (10⁻³ M) in DMSO, then dilute to 10⁻⁵ M in Methanol or Acetonitrile.

Spectroscopic Profiling

A. Infrared Spectroscopy (FTIR)

The IR spectrum is diagnostic for the amide form. A classic "free OH" band above 3500 cm⁻¹ is rarely observed. Instead, look for the broad NH stretch and dual carbonyls.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| N-H Stretch | 3100 – 3400 | Broad, Med | Indicates the cyclic amide (lactam) tautomer. Broadening is due to intermolecular H-bonding (dimerization). |

| Aldehyde C-H | 2850 & 2750 | Weak | Fermi resonance doublet characteristic of the aldehyde C-H stretch. |

| Aldehyde C=O | 1710 – 1725 | Strong | Conjugated aldehyde carbonyl. Slightly higher frequency than the amide carbonyl. |

| Amide C=O | 1660 – 1690 | Strong | The "Lactam" carbonyl. Shifted to lower wavenumber due to resonance with the ring nitrogen. |

| C=N Stretch | 1600 – 1620 | Medium | Ring C=N stretch (C2 position). |

B. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in DMSO-d6 provides definitive proof of the structure. The absence of an exchangeable proton signal < 10 ppm eliminates the hydroxy tautomer.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| Amide N-H | 12.5 – 12.9 | Broad Singlet | Highly deshielded due to the electron-withdrawing pyrazine ring and H-bonding. Disappears on D₂O shake. |

| Aldehyde -CHO | 10.0 – 10.2 | Singlet | Diagnostic peak. Lack of coupling confirms no adjacent protons. |

| Aromatic H (C8) | 7.8 – 7.9 | Doublet (d) | Peri-proton closest to the N-H, deshielded by anisotropy. |

| Aromatic H (C5) | 7.6 – 7.7 | Doublet (d) | Peri-proton closest to the Aldehyde/C=N. |

| Aromatic H (C6, C7) | 7.3 – 7.5 | Multiplet (m) | Remaining aromatic protons in the benzene ring. |

Expert Insight: If you observe a singlet at 2.5 ppm , your sample is contaminated with the 3-methyl precursor (incomplete oxidation). If you see a peak at ~8.5 ppm , you may have formed a Schiff base impurity during workup if amine solvents were used.

C. Mass Spectrometry (EI/ESI)

The fragmentation pattern follows standard heterocyclic aldehyde pathways.

-

Molecular Ion (M⁺): m/z 174

-

Base Peak: Often m/z 146 or 145.

Fragmentation Pathway:

-

M⁺ (174): Parent molecule.

-

[M - CO]⁺ (146): Loss of carbon monoxide from the aldehyde group (common in aromatic aldehydes).

-

[M - CHO]⁺ (145): Alpha-cleavage removing the formyl radical.

-

[M - HCN]⁺: Further ring degradation typical of quinoxalines.

Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of this compound.

Figure 2: Validation workflow ensuring spectral purity before application.

Applications in Drug Discovery

Understanding the spectroscopy of this molecule is the gateway to its primary application: Schiff Base formation .

-

Bioactivity: The aldehyde is condensed with hydrazides or amines to form ligands that chelate transition metals (Cu, Ni, Zn). These complexes show potent DNA binding (intercalation) and cytotoxicity against cancer cell lines (e.g., HepG2).

-

Fluorescence: The quinoxaline core is fluorogenic. The aldehyde allows the attachment of auxochromes, tuning the emission for biological imaging.

References

-

Synthesis & Derivatives: Synthesis, Characterization and Biological Studies of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde. International Journal of Emerging Science and Engineering.

-

Tautomerism: The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Spectrochimica Acta Part A.

-

General Quinoxaline NMR: A Guide to 1H NMR Chemical Shift Values. Compound Interest.[1][2][3]

-

PubChem Data: this compound Compound Summary. National Library of Medicine.

-

Precursor Synthesis: Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research.

Sources

Solubility of 3-Hydroxyquinoxaline-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxyquinoxaline-2-carbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: February 18, 2026

Foreword: Understanding Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is paramount for formulation development, purification processes, and analytical method development. This guide provides an in-depth technical exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a robust experimental protocol for its determination, and offer predictive insights into its behavior in a range of common organic solvents.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.

Molecular Structure:

-

Molecular Formula: C₉H₆N₂O₂[1]

-

Molecular Weight: 174.16 g/mol [1]

-

Key Functional Groups:

-

Quinoxaline Core: A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. This core structure contributes to the molecule's overall aromaticity and planarity.

-

Hydroxyl Group (-OH): Attached to the quinoxaline ring, this group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

-

Aldehyde Group (-CHO): The carbonyl oxygen in the aldehyde group can act as a hydrogen bond acceptor.

-

-

Polarity: The presence of nitrogen and oxygen atoms makes this compound a polar molecule. Its calculated XLogP3 value of 0.6 suggests a degree of hydrophilicity.[1] The molecule can exist in tautomeric forms, such as the amide and iminol forms, which can influence its hydrogen bonding capabilities.[2]

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[3][4] this compound, with its hydroxyl group, can readily form hydrogen bonds.

-

Dipole-Dipole Interactions: These forces exist between polar molecules.[4][5] The polar nature of our target compound suggests these interactions will be significant.

-

London Dispersion Forces: These are the weakest intermolecular forces and exist between all molecules, arising from temporary fluctuations in electron density.[3][5]

The interplay of these forces between the solute (this compound) and the solvent molecules determines the extent of solubility.

Visualizing Intermolecular Interactions

The following diagram illustrates the "like dissolves like" principle for this compound with different solvent types.

Caption: "Like Dissolves Like" principle for this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles of intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents. While experimental data is the definitive measure, these predictions provide a strong guiding framework for solvent selection.

| Solvent Class | Representative Solvents | Key Intermolecular Forces with Solute | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (solute as donor and acceptor), Dipole-dipole | High | The hydroxyl group of the solvent can hydrogen bond with the hydroxyl, aldehyde, and quinoxaline nitrogens of the solute. Similarly, the solute's hydroxyl group can hydrogen bond with the solvent. This strong affinity promotes high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole, Hydrogen bonding (solute as donor, solvent as acceptor) | Medium to High | These solvents have large dipole moments and can accept hydrogen bonds from the solute's hydroxyl group. The absence of a hydrogen bond-donating ability in the solvent might slightly limit solubility compared to protic solvents, but strong dipole-dipole interactions should still lead to good solubility. |

| Nonpolar | Hexane, Toluene | London dispersion forces | Low | There is a significant mismatch in polarity between the polar solute and the nonpolar solvent. The energy required to break the strong intermolecular forces between the solute molecules is not compensated by the weak London dispersion forces with the solvent, resulting in poor solubility. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then measured.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the key steps in the experimental determination of the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method with UV-Vis Analysis

This protocol describes the determination of the solubility of this compound in ethanol at 25°C.

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).[7][8]

-

Prepare Standard Solutions: Perform a serial dilution of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL).[8][9][10]

-

UV-Vis Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in ethanol by scanning the spectrum of one of the standard solutions. Quinoxaline derivatives typically show absorption maxima in the range of 284-352 nm.[11]

-

Measure the absorbance of the blank (pure ethanol) and each standard solution at the determined λ_max.[9]

-

-

Construct the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[7][9]

Part 2: Solubility Measurement

-

Prepare Saturated Solution: Add an excess amount of solid this compound (e.g., 20 mg) to a flask containing a known volume of ethanol (e.g., 10 mL). This ensures that undissolved solid remains.

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: Remove the flask from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[14]

-

Sample Preparation and Measurement:

-

Accurately dilute the filtered saturated solution with ethanol to bring the absorbance within the range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted sample at the previously determined λ_max.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in ethanol at 25°C.

-

Trustworthiness and Self-Validation

To ensure the reliability of the obtained solubility data, the following measures should be implemented:

-

Purity of Compound: The purity of the this compound should be confirmed by appropriate analytical techniques (e.g., HPLC, NMR) prior to the experiment.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. The solubility value should be consistent across the later time points.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with a practical experimental framework. The inherent polarity and hydrogen bonding capabilities of the molecule suggest high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. The detailed shake-flask protocol offers a reliable method for obtaining quantitative thermodynamic solubility data, which is essential for advancing the development of this and other promising compounds in the pharmaceutical pipeline.

References

-

Calibration Curve Guide for UV-Vis. (n.d.). Scribd. [Link]

-

How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager. [Link]

-

Solubility of [3-(hydroxymethyl)-1-oxido-4-oxo-quinoxalin-4-ium-2-yl]methanol. (n.d.). Solubility of Things. [Link]

-

What Is a Calibration Curve in a Spectrophotometer? (2022, September 2). HunterLab. [Link]

-

UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Calibration of a UV/VIS Spectrometer. (n.d.). Piazza. [Link]

-

Hydrogen Bonded Triple Helical Structure of 3-Hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. (2025, August 7). ResearchGate. [Link]

-

Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. (2021, October 14). Biomedical and Pharmacology Journal. [Link]

-

Intermolecular Forces. (n.d.). Open Oregon Educational Resources. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Intermolecular Forces. (2022, June 9). LabXchange. [Link]

-

Intermolecular Forces. (2020, December 11). Chemistry LibreTexts. [Link]

-

Quinoxaline. (n.d.). Wikipedia. [Link]

Sources

- 1. This compound | C9H6N2O2 | CID 14000966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. LabXchange [labxchange.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. scribd.com [scribd.com]

- 8. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 9. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. protocols.io [protocols.io]

The Versatile Scaffold: A Technical Guide to the Synthesis of Novel Derivatives from 3-Hydroxyquinoxaline-2-carbaldehyde

Abstract

The quinoxaline core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science, lauded for its broad spectrum of biological activities and intriguing photophysical properties. Among the myriad of quinoxaline building blocks, 3-hydroxyquinoxaline-2-carbaldehyde stands out as a particularly versatile precursor. Its bifunctional nature, possessing both a reactive aldehyde and a modifiable hydroxyl group, offers a rich platform for the synthesis of a diverse array of novel derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies to unlock the potential of this valuable scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually map out key synthetic transformations.

The Strategic Importance of the this compound Core

The quinoxaline ring system is a recurring feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal activities.[1][2] The presence of the 3-hydroxy (or its tautomeric 3-oxo form) and 2-formyl groups on the quinoxaline scaffold provides two key points for chemical diversification, making it an ideal starting material for generating libraries of novel compounds for drug discovery and development. The inherent reactivity of the aldehyde group allows for the facile introduction of various molecular fragments through condensation and olefination reactions, while the hydroxyl group can be functionalized to modulate solubility, lipophilicity, and target engagement.

Synthetic Pathways to Novel Derivatives

This section will explore several robust and efficient synthetic methodologies for the derivatization of this compound. For each reaction class, the underlying chemical principles will be discussed, followed by detailed experimental protocols.

Synthesis of Quinoxaline-Based Schiff Bases: A Gateway to Bioactive Molecules

The condensation of the aldehyde functionality of this compound with primary amines is a straightforward and highly effective method for the synthesis of Schiff bases (imines). These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1] The formation of the azomethine group (-C=N-) is typically catalyzed by either acid or base and proceeds through a nucleophilic addition-elimination mechanism.[1]

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline Schiff Bases

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Amine: To this solution, add the desired primary amine (1.0 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the reactivity of the amine.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Table 1: Examples of Synthesized Quinoxaline Schiff Bases

| Amine Reactant | Product | Reference |

| 1,2-Diaminobenzene | N,N'-bis(3-hydroxyquinoxalin-2-ylmethylene)benzene-1,2-diamine | [1] |

| 2-Aminobenzothiazole | 2-((3-hydroxyquinoxalin-2-yl)methyleneamino)benzothiazole | [3] |

Logical Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff base derivatives.

Claisen-Schmidt Condensation: Crafting Quinoxalinyl Chalcones

The Claisen-Schmidt condensation provides a powerful tool for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[4] In the context of our core molecule, this compound reacts with various substituted acetophenones to yield quinoxalinyl chalcones. These chalcones are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Experimental Protocol: General Procedure for the Synthesis of Quinoxalinyl Chalcones

-

Reactant Mixture: In a flask, stir a mixture of this compound (0.01 mol) and a substituted acetophenone (0.01 mol) in ethanol (30 mL).

-

Base Addition: To the stirred mixture, add an aqueous solution of sodium hydroxide (40%, 5 mL).

-

Reaction: Continue stirring the reaction mixture at room temperature overnight.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

-

Purification: Filter the solid, wash with water, dry, and recrystallize from a suitable solvent like acetic acid or ethanol to obtain the pure quinoxalinyl chalcone.[4]

Table 2: Representative Quinoxalinyl Chalcones

| Acetophenone Derivative | Product Name | Yield (%) | Reference |

| Acetophenone | (E)-1-phenyl-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | 78 | [4] |

| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | 80 | [4] |

| 4-Methylacetophenone | (E)-1-(4-methylphenyl)-3-(3-hydroxyquinoxalin-2-yl)prop-2-en-1-one | 75 | [4] |

Reaction Scheme for Chalcone Synthesis

Caption: Synthetic pathway for quinoxalinyl chalcones.

Expanding the Core: Knoevenagel Condensation and Wittig Olefination

To further diversify the derivatives of this compound, classic organic reactions such as the Knoevenagel condensation and Wittig olefination can be employed to introduce a variety of unsaturated moieties at the 2-position.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7] This method is particularly useful for synthesizing α,β-unsaturated products with electron-withdrawing groups.

Wittig Olefination: The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8][9] This reaction is renowned for its reliability and the ability to control the stereochemistry of the resulting double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactant Setup: In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.1 mmol), and ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, the product, 2-(3-hydroxyquinoxalin-2-yl)methylene)malononitrile, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C to form the ylide.

-

Aldehyde Addition: Dissolve this compound (1.0 mmol) in dry THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3-hydroxy-2-vinylquinoxaline.

Comparative Overview of Olefination Methods

Caption: Knoevenagel vs. Wittig reactions for olefination.

Advanced Strategies: Multicomponent Reactions and Fused Heterocycle Synthesis

To generate molecular complexity in a single synthetic step, multicomponent reactions (MCRs) are an invaluable tool.[10] While specific MCRs starting directly with this compound are an emerging area, the principles of MCRs can be applied to its derivatives. For instance, the aldehyde can be a key component in a three-component reaction with an amine and an isocyanide to form complex quinoxaline derivatives.[11]

Furthermore, the derivatives synthesized from this compound can serve as precursors for the construction of fused heterocyclic systems. For example, quinoxalinyl chalcones can undergo cyclization reactions with reagents like hydrazine to form pyrazoline-fused quinoxalines, or with guanidine to yield pyrimidine-fused systems. These fused heterocycles often exhibit enhanced biological activity.

Future Directions and Conclusion

The synthetic potential of this compound is vast and far from fully explored. Future research will likely focus on the development of novel multicomponent reactions utilizing this scaffold, the exploration of asymmetric synthesis to generate chiral derivatives, and the expansion of the repertoire of fused heterocyclic systems. The derivatization of the 3-hydroxy group through etherification and esterification also presents a promising avenue for modulating the physicochemical properties of the resulting compounds for improved pharmacokinetic profiles.

References

-

Schiff base complexes have remained an important and popular area of research due to their simple synthesis, versatility, and diverse range of applications. Schiff's bases are the compounds containing azomethine functional group (-C=N-). They are condensation products of ketones or aldehydes with primary amines.[1]

-

We report herein, first ever synthesis of series of novel differently substituted quinoxalinyl chalcones using Claisen Schmidt condensation, its molecular docking studies, and potential to be good anti-microbial, anti-tubercular and anti-cancer agents.[5]

- Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline. Biological and Molecular Chemistry.

- Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.

- Synthesis of Quinoxaline schiff base ligands (L1 and L2) and metal complexes.

- Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Semantic Scholar.

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[2]

-

Jasim, H. A., Nahar, L., Jasim, M. A., Moore, S. A., & Ritchie, K. J. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3768.[6]

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.

-

Synthesis and Characterization of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde and 2–Aminobenzothiazole.[3]

- Design and Synthesis of Some New Quinoxaline-Based Heterocycles. Academia.edu.

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.[12]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI.[13]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen.[14]

-

A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines. Academia.edu.[11]

-

A one-pot three-component reactions for the synthesis of fully substituted spiro indeno[1,2-b]quinoxaline derivatives.[10]

- Application Notes and Protocols for the Synthesis of Quinoxaline Deriv

- Multi-Component Reactions in Heterocyclic Chemistry.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.[15]

-

Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b].

-

Knoevenagel condensation. Wikipedia.[7]

- O-alkylation and arylation of Oximes, Hydroxylamines and rel

- Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Benchchem.

-

The Wittig reaction. Organic Chemistry II - Lumen Learning.[8]

- Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC - NIH.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

-

Wittig Reaction. Organic Chemistry Portal.[9]

- Knoevenagel Condensation Doebner Modific

- ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- Wittig Reaction - Common Conditions.

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

- Quinoxaline compounds.

-

NOVEL CHALCONE DERIVATIVES OF 3-HYDROXYQUINOXALINE-2-CARBOXALDEHYDE. Balbhim College Beed.[4]

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Wittig Reaction. Chemistry LibreTexts.6. Wittig Reaction. Chemistry LibreTexts.

Sources

- 1. etd.aau.edu.et [etd.aau.edu.et]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. (PDF) Design and Synthesis of Some New Quinoxaline-Based Heterocycles [academia.edu]

- 4. mspmbeed.com [mspmbeed.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. (PDF) A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines [academia.edu]

- 12. dadun.unav.edu [dadun.unav.edu]

- 13. mdpi.com [mdpi.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 3-Hydroxyquinoxaline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinoxaline-2-carbaldehyde (3HQC) is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and intriguing electronic properties.[1][2] 3HQC, with its specific arrangement of a hydroxyl group (proton donor) and a nitrogen atom within the quinoxaline ring (proton acceptor), is primed for a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]

This guide provides a comprehensive overview of the core photophysical properties of 3HQC, detailing the underlying mechanisms, experimental protocols for characterization, and the implications for its application in advanced research and development.

Core Photophysical Characteristics

The photophysical behavior of 3HQC is dominated by its ability to undergo ESIPT. This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the quinoxaline ring upon photoexcitation. This ultrafast reaction leads to the formation of a transient keto-tautomer, which is responsible for the molecule's characteristic fluorescence.[4][5]

Absorption and Emission

Like many organic fluorophores, 3HQC absorbs light in the UV-visible range, which excites the molecule from its ground state (enol form) to an excited state. Following this excitation, the ESIPT process occurs, leading to the formation of the excited keto-tautomer. It is from this tautomeric form that fluorescence emission occurs, resulting in a large separation between the absorption and emission maxima, known as the Stokes shift.[5] This large Stokes shift is a hallmark of ESIPT-capable molecules and is highly desirable for applications in fluorescence imaging to minimize self-absorption and background interference.

The ESIPT Mechanism

The ESIPT process in 3HQC can be visualized as a four-level photochemical cycle. This cycle is crucial for understanding the molecule's fluorescence behavior and its sensitivity to the local environment.

Caption: The four-level photochemical cycle of ESIPT in 3HQC.

Environmental Sensitivity: Solvatochromism

Quinoxaline derivatives are known to exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent.[6][7] This property arises from changes in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules.[8] For 3HQC, the polarity and hydrogen-bonding capability of the solvent can significantly influence the ESIPT process and, consequently, its fluorescence characteristics. This sensitivity makes 3HQC a potential candidate for use as a fluorescent probe to characterize the microenvironment of biological systems.[9]

A summary of expected solvatochromic effects on the emission of 3HQC is presented below:

| Solvent Type | Expected Emission Behavior | Rationale |

| Nonpolar (e.g., Hexane) | Strong emission from the keto-tautomer. | The intramolecular hydrogen bond is stable, favoring the ESIPT process. |

| Polar Aprotic (e.g., Acetonitrile) | Potential for dual emission (enol and keto forms). | The solvent can partially disrupt the intramolecular hydrogen bond, leading to a population of non-ESIPT emitting molecules. |

| Polar Protic (e.g., Ethanol, Water) | Emission may be quenched or shifted. | The solvent can form intermolecular hydrogen bonds, competing with the intramolecular hydrogen bond required for ESIPT.[4] |

Experimental Methodologies

Accurate characterization of the photophysical properties of 3HQC requires precise experimental techniques. The following section outlines a standard protocol for determining the relative fluorescence quantum yield, a key parameter for evaluating the efficiency of a fluorophore.

Protocol: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[10] The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.[11][12]

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Procedure:

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission profiles that overlap with 3HQC. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice for emission in the blue-green region.

-

Preparation of Solutions: Prepare a series of dilutions of both 3HQC and the standard in the same solvent. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[12][13]

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum for each solution using a spectrofluorometer. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

Determine the gradient (slope) of the resulting straight lines.

-

Calculate the quantum yield of 3HQC (Φₓ) using the following equation:[12]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

The subscripts 'x' and 'st' denote the unknown sample (3HQC) and the standard, respectively.

-

-

Potential Applications in Drug Development and Research

The unique photophysical properties of 3HQC and its derivatives make them promising candidates for a variety of applications:

-

Fluorescent Probes: Their sensitivity to the local environment (solvatochromism) can be exploited to develop probes for studying cellular microenvironments, protein binding events, and membrane polarity.[9]

-

Bio-imaging: The large Stokes shift resulting from ESIPT is highly advantageous for in vitro and in vivo imaging, as it minimizes background noise and enhances signal clarity.

-

Theranostics: Quinoxaline derivatives have been investigated for their therapeutic properties.[1][14] The inherent fluorescence of molecules like 3HQC could be leveraged to create theranostic agents that combine diagnostic imaging with therapeutic action.

Conclusion

This compound is a molecule with a rich and complex photophysical profile centered around the phenomenon of Excited-State Intramolecular Proton Transfer. Its large Stokes shift, environmental sensitivity, and synthetic accessibility position it as a valuable building block for the development of novel fluorescent tools for biological research and drug development. A thorough understanding and precise characterization of its photophysical properties, as outlined in this guide, are essential for unlocking its full potential.

References

-

Pawar, D., & Pandhare, R. J. (2025). Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B. [Link]

-

Environmental polarity estimation in living cells by use of quinoxaline-based full-colored solvatochromic fluorophore PQX and its derivatives. Photochemical & Photobiological Sciences. [Link]

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. [Link]

-

Ramesan, S., Vyas, S., & Abid, A. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

-

Yu, J., Liu, Z., Wang, B., Cao, Y., Liu, D., Wang, Y., & Yan, X. (2019). Multi-Response Quinoxaline-Based Fluorophores: Solvatochromism, Mechanochromism, and Water Sensoring. Chemistry Letters, 49(1), 54-57. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2039-2051. [Link]

-

Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

-

Joseph, J., & Justin, C. (2018). Synthesis, Characterization and Biological Studies of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde and 2–Aminobenzothiazole. International Journal of Emerging Science and Engineering, 5(11), 1-5. [Link]

-

Klymchenko, A. S., & Demchenko, A. P. (2007). Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study. The Journal of Physical Chemistry A, 111(43), 10839-10846. [Link]

-

Pahari, B., & Mukherjee, S. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1485. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14000966, this compound. [Link]

-

Quinoxaline derivatives as attractive electron-transporting materials. PMC. [Link]

-

A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2- carboxaldehyde and 2,3-diaminomaleonitrile. ResearchGate. [Link]

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan J. Chem. [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15771-15788. [Link]

-

Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. PMC. [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15771-15788. [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. ResearchGate. [Link]

-

Excited state intramolecular proton transfer in 3-hydroxy-2-naphthaldehyde: A combined study by absorption and emission spectroscopy and quantum chemical calculation. ResearchGate. [Link]

-

Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone. ResearchGate. [Link]

Sources

- 1. ijese.org [ijese.org]

- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Environmental polarity estimation in living cells by use of quinoxaline-based full-colored solvatochromic fluorophore PQX and its derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. agilent.com [agilent.com]

- 11. jasco-global.com [jasco-global.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. iss.com [iss.com]

- 14. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Electrochemical Behavior of 3-Hydroxyquinoxaline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in materials science. Among these, 3-Hydroxyquinoxaline-2-carbaldehyde stands out due to its unique structural features, which impart interesting electrochemical properties. This guide provides a comprehensive analysis of the electrochemical behavior of this compound, delving into its synthesis, redox mechanisms, and the influence of experimental parameters. Detailed experimental protocols and mechanistic diagrams are presented to offer a practical and in-depth understanding for researchers in drug development and materials science.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is present in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Their utility also extends to materials science, where they have been employed as building blocks for organic semiconductors and electroluminescent materials.[3] The electrochemical properties of quinoxaline derivatives are of particular interest as they underpin many of their biological functions and technological applications.[4][5] The redox behavior of the quinoxaline nucleus, often involving a two-electron transfer process, is a key characteristic that influences their reactivity and potential applications.[4][5]

This compound, with its hydroxyl and carbaldehyde functionalities, presents a unique case for electrochemical investigation. These substituents are expected to significantly influence the electron density of the quinoxaline ring system and participate in the redox processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound. A common and straightforward route involves the reaction of o-phenylenediamine with derivatives of mesoxalic acid (2-oxomalonic acid).[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Sodium mesoxalate or diethyl mesoxalate

-

Ethanol or Acetic Acid (as solvent)

-

Hydrochloric Acid (for acidification)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolution: Dissolve o-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Dicarbonyl Compound: Slowly add a solution or suspension of the mesoxalic acid derivative to the o-phenylenediamine solution with stirring.

-

Reaction: Heat the reaction mixture under reflux for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be partially evaporated.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Electrochemical Behavior and Redox Mechanism

The electrochemical behavior of this compound is primarily governed by the redox activity of the quinoxaline nucleus, which is modulated by the hydroxyl and carbaldehyde substituents. The pyrazine ring within the quinoxaline structure is the main electroactive center.[7]

Voltammetric Analysis

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques to investigate the redox properties of this compound. A typical cyclic voltammogram reveals information about the reduction and oxidation potentials, the reversibility of the electron transfer process, and the number of electrons involved.

The electrochemical reduction of quinoxaline derivatives generally proceeds via a two-electron transfer mechanism.[4][7] In the case of this compound, the presence of the hydroxyl group and the tautomeric equilibrium between the hydroxy-quinoxaline and the quinoxalin-2-one form are crucial.[2] The reduction process is often pH-dependent, with the protonation of a nitrogen atom in the pyrazine ring preceding electron transfer.[7]

Proposed Redox Mechanism

The electrochemical reduction of the quinoxalin-2-one tautomer is proposed to occur in a two-electron, two-proton process. The initial step involves the reduction of the C=N bond within the pyrazine ring.

Caption: Proposed two-electron reduction of this compound.

This mechanism is supported by coulometric studies on similar quinoxalin-2-one derivatives, which have confirmed a two-electron reduction process leading to the formation of the corresponding 3,4-dihydroquinoxalin-2(1H)-one.[7]

Factors Influencing Electrochemical Behavior

Several experimental parameters can significantly impact the electrochemical response of this compound.

Effect of pH

The pH of the supporting electrolyte has a profound effect on the electrochemical behavior.[4][8] For many quinoxaline derivatives, the reduction potentials shift to more negative values with increasing pH, indicating the involvement of protons in the electrode reaction.[7] This pH dependence can be used to elucidate the number of protons participating in the reaction mechanism. In acidic media, the reduction process can sometimes split into two one-electron steps, suggesting the formation of a stable radical intermediate.[7]

Nature of the Electrode

The choice of working electrode material (e.g., glassy carbon, mercury, or platinum) can influence the observed voltammetric behavior. For instance, studies on quinoxalin-2-one derivatives at mercury electrodes have provided detailed mechanistic insights.[7] The interaction of the molecule with the electrode surface can affect the electron transfer kinetics and the overall shape of the voltammogram.

Solvent Effects

The solvent system can influence the solubility of the compound and the stability of the electrochemically generated species. While aqueous solutions are often used for biological relevance, non-aqueous solvents like dimethylformamide (DMF) or acetonitrile are employed to study the intrinsic redox properties without the complications of proton transfer from water.[9][10]

Quantitative Data Summary

The following table summarizes typical electrochemical data that can be obtained for quinoxaline derivatives. The exact values for this compound would need to be determined experimentally.

| Parameter | Typical Value Range | Significance |

| Reduction Peak Potential (Epc) | -0.5 V to -1.5 V (vs. Ag/AgCl) | Potential at which reduction is most favorable. |

| Oxidation Peak Potential (Epa) | -0.4 V to -1.4 V (vs. Ag/AgCl) | Potential at which oxidation of the reduced species occurs. |

| Formal Potential (E°') | Calculated from (Epc + Epa)/2 | Thermodynamic standard potential of the redox couple. |

| Peak Separation (ΔEp) | > 59/n mV (for reversible process) | Indicates the reversibility of the electron transfer (n=number of electrons). |

| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Measure of the rate of mass transport to the electrode. |

Experimental Protocols for Electrochemical Analysis

Cyclic Voltammetry (CV) Workflow

Caption: Standard workflow for Cyclic Voltammetry analysis.

Detailed Steps:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. The supporting electrolyte (e.g., Britton-Robinson buffer for pH studies) should be prepared at the desired concentration and pH.

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent used for the experiment.

-

Electrochemical Measurement: Place the prepared solution in the electrochemical cell. Immerse the three electrodes and purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential between the chosen limits at a specific scan rate.

-

Data Analysis: From the resulting voltammogram, determine the peak potentials (Epc, Epa) and peak currents (ipc, ipa). Analyze the effect of varying the scan rate to determine if the process is diffusion-controlled.

Applications and Future Perspectives

The understanding of the electrochemical behavior of this compound is crucial for several applications:

-

Drug Development: The redox properties can be correlated with biological activity, particularly for anticancer drugs where bioreduction can lead to activation.[9][10]

-

Sensor Technology: The electroactive nature of the molecule can be exploited for the development of electrochemical sensors.

-

Corrosion Inhibition: Quinoxaline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media.[11]

-

Redox Flow Batteries: The reversible two-electron transfer of the quinoxaline core makes it a candidate for organic redox flow batteries.[4][12]

Future research could focus on the electrochemical synthesis of novel derivatives of this compound, further exploring the structure-activity relationships, and developing practical applications based on its unique electrochemical properties.[13] The use of computational methods, such as Density Functional Theory (DFT), can also provide deeper insights into the redox potentials and reaction mechanisms.[12][14]

Conclusion

This compound exhibits a rich and complex electrochemical behavior centered on the redox-active quinoxaline nucleus. The interplay of the hydroxyl and carbaldehyde substituents, along with the influence of experimental conditions like pH, offers a fascinating area of study. A thorough understanding of its electrochemistry, as outlined in this guide, is essential for harnessing its potential in medicinal chemistry, materials science, and analytical applications.

References

- SPIE Digital Library. (2025).

- ResearchGate. (n.d.). A The 2e⁻ step redox reaction of quinoxaline nucleus. Phenyl ring....

- Journal of Applicable Chemistry. (2018). Synthesis, Characterization and Biological Studies of Metal Complexes Derived from 3–Hydroxyquinoxaline–2–Carboxaldehyde and.

- NSF Public Access Repository. (2024).

- ResearchGate. (2025). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)

- PMC. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- International Journal of Organic Chemistry. (n.d.).

- ResearchGate. (2025). A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2- carboxaldehyde and 2,3-diaminomaleonitrile | Request PDF.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones via quinoxalin-2(1H)-ones and aldehydes.

- Zhong-Yuan Hu, et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.

- PMC. (n.d.). Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use.

- MDPI. (2017).

- Arabian Journal of Chemistry. (2025). Eco-friendly preparation and testing of electroactive quinoxalines.

- PubChem. (n.d.). This compound.

- ResearchGate. (2021). (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.

- International Journal of New Chemistry. (2025). PDF 1020.24 K.

- ResearchGate. (n.d.). Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes.

- PMC. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)

- Journal of the Korean Chemical Society. (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b.

- PubMed. (2017).

- Journal of Materials and Environmental Science. (n.d.). Synthesis and characterization of new quinoxaline derivatives of 8- hydroxyquinoline as corrosion inhibitors for mild steel in.

- ResearchGate. (2025). Electrochemical Dehydrogenative Cross‐Coupling of Quinoxalin‐2(1H)‐ones with Amines for the Synthesis of 3‐Aminoquinoxalinones | Request PDF.3‐Aminoquinoxalinones | Request PDF*.

Sources

- 1. ijese.org [ijese.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]